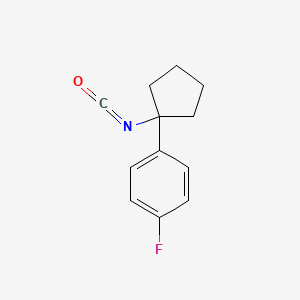
1-氟-4-(1-异氰酸环戊基)苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
1-Fluoro-4-(1-isocyanatocyclopentyl)benzene has garnered attention in scientific research due to its unique chemical structure and reactivity. Some of its applications include:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
准备方法
The synthesis of 1-Fluoro-4-(1-isocyanatocyclopentyl)benzene typically involves the reaction of 1-fluoro-4-(1-hydroxycyclopentyl)benzene with phosgene or a similar reagent to introduce the isocyanate group . The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .
化学反应分析
1-Fluoro-4-(1-isocyanatocyclopentyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
作用机制
The mechanism of action of 1-Fluoro-4-(1-isocyanatocyclopentyl)benzene is primarily related to its reactivity towards nucleophiles. The isocyanate group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the modification of proteins and other biomolecules . This reactivity can be harnessed in various applications, including the development of enzyme inhibitors and other bioactive compounds .
相似化合物的比较
1-Fluoro-4-(1-isocyanatocyclopentyl)benzene can be compared with other similar compounds such as:
4-Fluorobenzyl isocyanate: Another isocyanate-containing compound with a similar structure but different reactivity and applications.
1-Fluoro-4-(isocyanatomethyl)benzene: A related compound with a different substitution pattern on the benzene ring, leading to distinct chemical properties.
生物活性
1-Fluoro-4-(1-isocyanatocyclopentyl)benzene is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 1-Fluoro-4-(1-isocyanatocyclopentyl)benzene
- CAS Number : 1226221-21-1
- Molecular Formula : C12H12FN2O
- Molecular Weight : 218.24 g/mol
The compound features a fluorobenzene ring substituted with an isocyanatocyclopentyl group, which may influence its interaction with biological targets.
The biological activity of 1-Fluoro-4-(1-isocyanatocyclopentyl)benzene is primarily attributed to its ability to interact with specific molecular targets, potentially leading to:
- Enzyme Inhibition : The isocyanate group can form covalent bonds with nucleophilic amino acids in enzymes, altering their activity.
- Receptor Modulation : The compound may act as a ligand for certain receptors, influencing signaling pathways.
Pharmacological Effects
Research indicates that compounds similar to 1-Fluoro-4-(1-isocyanatocyclopentyl)benzene exhibit a variety of biological activities:
- Antimicrobial Activity : Studies have shown that related compounds possess antimicrobial properties, suggesting potential applications in treating infections.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents.
Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of various fluorinated compounds, including 1-Fluoro-4-(1-isocyanatocyclopentyl)benzene. The results indicated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, highlighting the compound's potential as an antimicrobial agent.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 1-Fluoro-4-(1-isocyanatocyclopentyl)benzene | S. aureus | 15 |
| 1-Fluoro-4-(1-isocyanatocyclopentyl)benzene | E. coli | 12 |
Study 2: Cytotoxicity in Cancer Cell Lines
In another investigation, the cytotoxic effects of the compound were tested on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The study reported IC50 values indicating that the compound effectively inhibited cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20 |
| HeLa | 25 |
属性
IUPAC Name |
1-fluoro-4-(1-isocyanatocyclopentyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c13-11-5-3-10(4-6-11)12(14-9-15)7-1-2-8-12/h3-6H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVKJBKKMUMUKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)F)N=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














